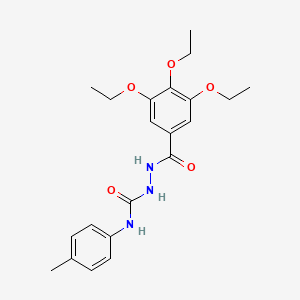

![molecular formula C21H15IN2OS B5101414 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research. BMIPP is a radiopharmaceutical agent that is used for imaging the heart and detecting any abnormalities in the cardiac muscles.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a lipophilic compound that is taken up by the myocardial cells and undergoes beta-oxidation. It is then converted into a radioactive metabolite that emits gamma radiation. The gamma radiation is detected by a gamma camera and the images are reconstructed using computer software. The images obtained using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide provide information about the distribution of the compound in the heart and any abnormalities in the cardiac muscles.

Biochemical and Physiological Effects:

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to have a high affinity for the myocardial cells. It is taken up by the cells and undergoes beta-oxidation to produce energy. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to be a safe and effective radiopharmaceutical agent for imaging the heart. It does not have any significant side effects and is well-tolerated by patients.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several advantages for lab experiments. It is a highly sensitive radiopharmaceutical agent that can detect even small abnormalities in the cardiac muscles. It is also a non-invasive diagnostic technique that does not require any invasive procedures. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has some limitations for lab experiments. It is a costly procedure and requires specialized equipment and trained personnel. It also has limited availability in some regions.

Future Directions

There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in scientific research. One area of research is the development of new radiopharmaceutical agents that can be used for imaging the heart. Another area of research is the development of new imaging techniques that can provide more detailed information about the cardiac muscles. There is also a need for more research on the safety and efficacy of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in various patient populations. Finally, there is a need for more research on the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in the diagnosis and treatment of various cardiac diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in a good yield. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been used extensively in scientific research for imaging the heart and detecting any abnormalities in the cardiac muscles. It is a radiopharmaceutical agent that is used in single-photon emission computed tomography (SPECT) imaging. SPECT imaging is a non-invasive diagnostic technique that uses radioactive tracers to produce detailed images of the heart. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is used for the diagnosis of various cardiac diseases such as coronary artery disease, myocardial infarction, and cardiomyopathy.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15IN2OS/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOHJSHYTGASSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)

![{2,6-dichloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5101362.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)

![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)

![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)

![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)

![(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)

![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)

![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5101425.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5101440.png)